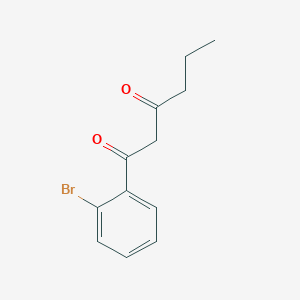
1-(2-Bromophenyl)hexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)hexane-1,3-dione is an organic compound with the molecular formula C12H13BrO2 It is a derivative of hexane-1,3-dione, where one of the hydrogen atoms on the phenyl ring is substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromophenyl)hexane-1,3-dione can be synthesized through several methods. One common approach involves the bromination of phenylhexane-1,3-dione. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent hexane-1,3-dione.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (OH), amino (NH2), or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hexane-1,3-dione.
Substitution: Formation of various substituted hexane-1,3-dione derivatives.
Scientific Research Applications
1-(2-Bromophenyl)hexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)hexane-1,3-dione involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. Additionally, the diketone moiety can undergo various chemical transformations, contributing to its reactivity and potential biological activity.
Comparison with Similar Compounds
1-(2-Bromophenyl)hexane-1,3-dione can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)hexane-1,3-dione: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)hexane-1,3-dione: Contains a fluorine atom on the phenyl ring.
1-(2-Iodophenyl)hexane-1,3-dione: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs
Biological Activity
1-(2-Bromophenyl)hexane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula C12H13BrO2 and a molecular weight of approximately 269.14 g/mol. Its structure includes a brominated phenyl group attached to a hexane chain with two ketone functionalities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzyme activities, making it a candidate for therapeutic applications.
Case Studies
Several studies have evaluated the anticancer effects of this compound:
- In Vitro Studies :
- The compound demonstrated significant cytotoxicity in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values ranging from 10 to 33 µM. This suggests a potent effect comparable to established chemotherapeutics.
- Mechanistic studies revealed that the compound induces apoptosis and disrupts microtubule dynamics in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| MDA-MB-231 | 23 | Microtubule destabilization |
The anticancer activity is primarily attributed to:
- Tubulin Interaction : The compound binds to tubulin, inhibiting polymerization and leading to cell cycle arrest.
- Apoptotic Pathways : It activates caspases, leading to programmed cell death.
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties:
- Xanthine Oxidase Inhibition : Preliminary studies suggest that it can inhibit xanthine oxidase, an enzyme involved in uric acid production. This property may have implications for treating gout and other related conditions.
Enzyme Inhibition Data
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)hexane-1,3-dione |
InChI |
InChI=1S/C12H13BrO2/c1-2-5-9(14)8-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
HTUYJIXTLRCZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















